(3R)-3-Amino-3-(5-chlorothiophen-2-YL)propanamide
Description
(3R)-3-Amino-3-(5-chlorothiophen-2-YL)propanamide is a chiral compound characterized by a thiophene ring substituted with a chlorine atom at the 5-position and an (R)-configured propanamide side chain.
Properties
Molecular Formula |
C7H9ClN2OS |
|---|---|
Molecular Weight |
204.68 g/mol |
IUPAC Name |
(3R)-3-amino-3-(5-chlorothiophen-2-yl)propanamide |
InChI |
InChI=1S/C7H9ClN2OS/c8-6-2-1-5(12-6)4(9)3-7(10)11/h1-2,4H,3,9H2,(H2,10,11)/t4-/m1/s1 |
InChI Key |
WDQWAIVRBUOAHL-SCSAIBSYSA-N |
Isomeric SMILES |
C1=C(SC(=C1)Cl)[C@@H](CC(=O)N)N |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(CC(=O)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to two closely related derivatives (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Observations :
Aromatic Core Differences: Thiophene vs. Substituent Position: The 5-chloro-thiophen-2-YL group vs. 3-chloro-phenyl alters electronic effects (e.g., resonance and inductive interactions), which may influence binding to biological targets.
Salt Form :
- The hydrochloride salt in the phenyl derivative improves aqueous solubility, whereas the free-base thiophene compounds may require formulation adjustments for bioavailability.
Implications of Structural Variations
- Bioactivity : Thiophene derivatives often exhibit enhanced metabolic stability over phenyl analogs due to sulfur’s electron-withdrawing effects. However, the dichloro-substituted thiophene may face increased toxicity risks.
- Synthesis Challenges : Introducing chlorine at the 5-position on thiophene (target compound) vs. 3-position on phenyl requires regioselective methods, impacting purity and yield.
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